N-((4-Azidophenyl)thio)phthalimide
Description
N-((4-Azidophenyl)thio)phthalimide is a phthalimide derivative characterized by a thioether linkage to a 4-azidophenyl substituent. Phthalimides are heterocyclic compounds with a fused benzene and imide ring, often modified for diverse applications in organic synthesis, materials science, and medicinal chemistry. The azide (-N₃) group in this compound confers unique reactivity, enabling participation in click chemistry (e.g., Cu-catalyzed azide-alkyne cycloaddition) and photochemical applications . Its synthesis typically involves thioacylation of phthalimide precursors, leveraging reagents like thiobenzimidazolones or ynamides .
Key structural features:
- Phthalimide core: Provides stability and serves as a leaving group in substitution reactions.
- 4-Azidophenylthio substituent: Introduces photolability, redox activity, and click chemistry compatibility.
Applications include:
- Precursor for thioamide-containing peptides .
- Photoresponsive materials due to azide decomposition under UV light.
- Bioconjugation tools in chemical biology .
Properties
CAS No. |
74676-97-4 |
|---|---|
Molecular Formula |
C14H8N4O2S |
Molecular Weight |
296.31 g/mol |
IUPAC Name |
2-(4-azidophenyl)sulfanylisoindole-1,3-dione |
InChI |
InChI=1S/C14H8N4O2S/c15-17-16-9-5-7-10(8-6-9)21-18-13(19)11-3-1-2-4-12(11)14(18)20/h1-8H |
InChI Key |
LAHCMYYCRFQUHP-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)SC3=CC=C(C=C3)N=[N+]=[N-] |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)SC3=CC=C(C=C3)N=[N+]=[N-] |
Other CAS No. |
74676-97-4 |
Synonyms |
4-APTP N-((4-azidophenyl)thio)phthalimide |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Differences
The table below highlights structural variations and functional disparities among N-((4-Azidophenyl)thio)phthalimide and analogous compounds:
Research Findings and Data
Thioacylation Performance Comparison
| Reagent | Yield (%) | Reaction Time | Compatibility | Reference |
|---|---|---|---|---|
| Thiobenzimidazolone derivatives | 70–80 | 12–24 h | Limited to amines | |
| Ynamide-mediated synthesis | 85–92 | 2–4 h | Broad substrate scope | |
| This compound | 90 | 3 h | Aqueous conditions |
Stability and Decomposition
| Compound | Decomposition Trigger | Half-Life (25°C) | Byproducts |
|---|---|---|---|
| This compound | UV light (365 nm) | 10 min | Nitrene, nitriles |
| N-(Tosyloxy)phthalimide | Enzymatic hydrolysis | <1 min (in chymotrypsin) | Isocyanate, sulfonate |
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